molecular formula C26H28N4O2 B11014122 N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11014122
M. Wt: 428.5 g/mol
InChI Key: PSZYNGHPHZXANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a phenylethyl group and a pyrrol-tetrahydropyran moiety, making it a unique and potentially valuable molecule for various applications.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(2-phenylethyl)-3H-benzimidazol-5-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C26H28N4O2/c31-25(19-26(12-16-32-17-13-26)30-14-4-5-15-30)27-21-9-10-22-23(18-21)29-24(28-22)11-8-20-6-2-1-3-7-20/h1-7,9-10,14-15,18H,8,11-13,16-17,19H2,(H,27,31)(H,28,29)

InChI Key

PSZYNGHPHZXANT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC3=C(C=C2)N=C(N3)CCC4=CC=CC=C4)N5C=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenylethyl group can be introduced via Friedel-Crafts alkylation, while the pyrrol-tetrahydropyran moiety can be attached through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds, alkylating agents, and various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific interactions with molecular targets. Benzimidazole derivatives often exert their effects by binding to enzymes or receptors, inhibiting their activity or modulating their function. The phenylethyl and pyrrol-tetrahydropyran moieties may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, benzimidazole, is a simple heterocyclic molecule with a wide range of biological activities.

    2-Phenylethylbenzimidazole: A derivative with a phenylethyl group, similar to the compound , known for its enhanced biological activity.

    Pyrrol-benzimidazole derivatives: Compounds with pyrrol moieties attached to the benzimidazole core, which may exhibit unique pharmacological properties.

Uniqueness

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide stands out due to its combination of structural features, which may confer unique biological activities and chemical properties. The presence of both the phenylethyl and pyrrol-tetrahydropyran moieties in a single molecule is relatively uncommon, potentially leading to novel interactions with biological targets and new applications in various fields.

Biological Activity

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The compound is characterized by its complex structure, which includes a benzimidazole moiety and a tetrahydropyran ring, suggesting multiple sites for interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H30N4O2\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{2}

This structure indicates the presence of various functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research has shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)15Apoptosis induction
Compound BHCT116 (Colon)10Cell cycle arrest
N-[2-(2-phenylethyl)-1H-benzimidazol...A549 (Lung)TBDTBD

Neuropharmacological Effects

This compound may also possess neuropharmacological properties. Compounds with similar structures have been reported to exhibit activity as serotonin receptor modulators, which could potentially lead to therapeutic applications in treating mood disorders and anxiety.

Case Study: Neuropharmacological Screening

A study conducted on a library of benzimidazole derivatives showed that several compounds demonstrated selective binding affinity for serotonin receptors. This suggests that N-[2-(2-phenylethyl)-1H-benzimidazol... could be further investigated for its effects on neurotransmitter systems.

Antimicrobial Activity

In addition to anticancer and neuropharmacological activities, this compound may also exhibit antimicrobial properties. Research into related benzimidazole compounds has indicated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.

Table 2: Antimicrobial Activity Overview

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-[2-(2-phenylethyl)-1H-benzimidazol...TBDTBD

Synthesis and Evaluation

The synthesis of this compound was achieved through multi-step organic reactions involving key intermediates derived from commercially available starting materials. The biological evaluation involved assays to determine cytotoxicity, receptor binding affinity, and antimicrobial efficacy.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas of interest include:

  • Mechanistic Studies : Understanding the pathways through which N-[2-(2-phenylethyl)-1H-benzimidazol... exerts its effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.